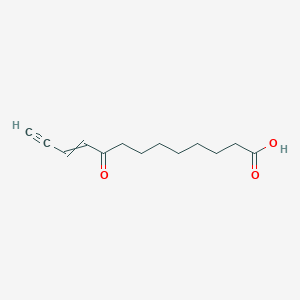
9-Oxotridec-10-en-12-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxotridec-10-en-12-ynoic acid is a chemical compound characterized by its unique structure, which includes a ketone group, an alkyne group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxotridec-10-en-12-ynoic acid typically involves the use of organic solvents and reagents. One common method involves the reaction of an alkyne with a ketone under specific conditions. For example, a stirred solution of the compound in dichloromethane, along with DIPEA (N,N-Diisopropylethylamine) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is reacted with an amine at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Oxotridec-10-en-12-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the alkyne and ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
9-Oxotridec-10-en-12-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Industry: The compound can be used in the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Oxotridec-10-en-12-ynoic acid involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to activate the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in glucose uptake in cells . This activation can lead to increased insulin-stimulated glucose uptake, making it a potential candidate for antidiabetic research.
Comparison with Similar Compounds
Similar Compounds
9-Oxooctadec-10-en-12-ynoic acid: This compound has been studied for its antidiabetic properties and its ability to promote glucose uptake.
9-Oxooctadec-10-en-12-ynoic acid analogues: Various analogues have been synthesized and studied for their biological activities.
Uniqueness
9-Oxotridec-10-en-12-ynoic acid is unique due to its specific structure, which includes a ketone group, an alkyne group, and a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research.
Properties
CAS No. |
61671-17-8 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
9-oxotridec-10-en-12-ynoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-3-9-12(14)10-7-5-4-6-8-11-13(15)16/h1,3,9H,4-8,10-11H2,(H,15,16) |
InChI Key |
JEFAYRLIOBDGCY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=CC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



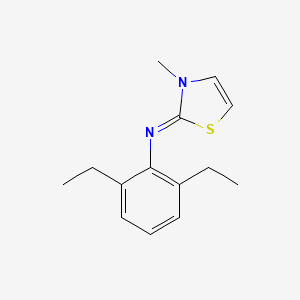
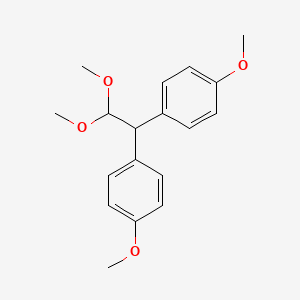
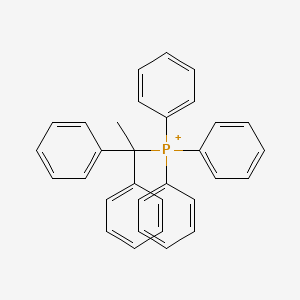
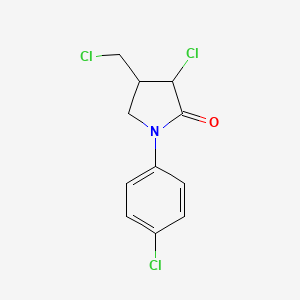
![Diethyl [(ethylsulfanyl)ethynyl]phosphonate](/img/structure/B14573922.png)
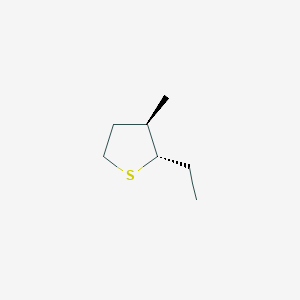
![2-[(Hydroxyimino)methyl]-1-methyl-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14573948.png)
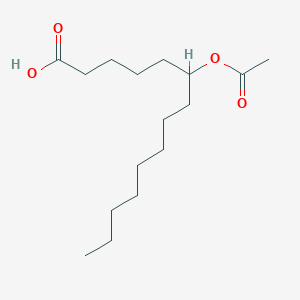
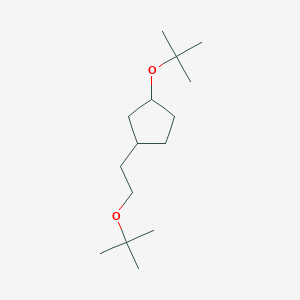
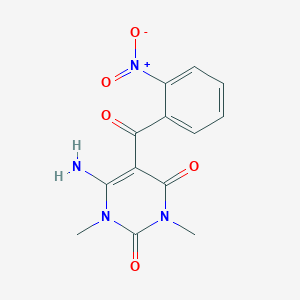
![(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine](/img/structure/B14573991.png)
![7-Chloro-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14574003.png)
![Dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate](/img/structure/B14574010.png)
